molecular formula C17H23NO3 B587252 (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 CAS No. 1329812-07-8

(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3

Cat. No.: B587252
CAS No.: 1329812-07-8
M. Wt: 292.393
InChI Key: JLOKDWJKCCPINR-FMUHRGQQSA-N
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Description

(4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 is a chiral oxazolidinone derivative. This compound is notable for its use in asymmetric synthesis, particularly in the preparation of enantiomerically pure compounds. The presence of deuterium (d3) in its structure can be useful in various research applications, including mechanistic studies and isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 typically involves the following steps:

    Formation of the Oxazolidinone Ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl bromide in the presence of a base such as sodium hydride.

    Incorporation of the Alpha-Methyl-1-Oxohexyl Group: This step involves the addition of the alpha-methyl-1-oxohexyl group via an aldol reaction or similar carbon-carbon bond-forming reaction.

    Deuterium Labeling:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxazolidinone nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving bases like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a benzylic alcohol or ketone, while reduction could lead to a hydroxylated oxazolidinone.

Scientific Research Applications

Chemistry

In chemistry, (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 is used as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality makes it valuable for the preparation of enantiomerically pure compounds.

Biology

In biological research, the compound can be used in studies involving enzyme mechanisms and protein-ligand interactions, particularly where isotopic labeling with deuterium is beneficial.

Medicine

Industry

In industrial applications, the compound can be used in the synthesis of fine chemicals and pharmaceuticals, where its chiral properties are advantageous.

Mechanism of Action

The mechanism by which (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 exerts its effects involves its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules through diastereoselective reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-Benzyl-2-oxazolidinone: Lacks the alpha-methyl-1-oxohexyl group and deuterium labeling.

    (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone: Similar structure but without deuterium labeling.

Uniqueness

The presence of deuterium in (4S,alphaS)-4-Benzyl-3-(alpha-methyl-1-oxohexyl)-2-oxazolidinone-d3 makes it unique compared to its non-deuterated counterparts. This isotopic labeling can provide insights into reaction mechanisms and metabolic pathways that are not possible with non-labeled compounds.

Properties

IUPAC Name

(4S)-4-benzyl-3-[(2S)-2-(trideuteriomethyl)hexanoyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-3-4-8-13(2)16(19)18-15(12-21-17(18)20)11-14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3/t13-,15-/m0/s1/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOKDWJKCCPINR-FMUHRGQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)N1C(COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@@H](CCCC)C(=O)N1[C@H](COC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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